2-Chloromethylbenzimidazole
Overview
Description
2-Chloromethylbenzimidazole is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. It is characterized by a benzimidazole ring substituted with a chloromethyl group at the second position. This structure has been utilized to create a range of derivatives with potential applications in medicinal chemistry and agriculture.
Synthesis Analysis
The synthesis of 2-chloromethylbenzimidazole derivatives has been explored in several studies. For instance, novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and their corresponding 2H-ones were synthesized through the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole, showing significant DNA-topoisomerase I inhibitory activity . Additionally, a series of substituted 2-thiomethylbenzimidazoles and other derivatives were synthesized by reacting 2-chloromethylbenzimidazole with various nucleophiles, demonstrating antifungal activity against several fungi .
Molecular Structure Analysis
The molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was extensively studied using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. The compound crystallizes in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds. DFT calculations were employed to optimize the geometrical structure and to analyze the vibrational frequencies, natural bonding orbitals, and frontier molecular orbitals .
Chemical Reactions Analysis
2-Chloromethylbenzimidazole undergoes various chemical reactions, forming charge transfer complexes, as seen in the reaction with chloranilic acid. Spectrophotometric and thermodynamic studies of this complex were conducted, revealing important parameters such as formation constant, molar extinction coefficient, and free energy changes . Reactions with ammonia and amines have yielded nitriles, amidines, and carboxyanilides, highlighting the reactivity of the chloromethyl group . Furthermore, nucleophilic displacements of chlorine by water, alcohols, phenols, and their sulfur analogues have been described, showcasing the special reactivity of the trichloromethyl group in 2-chloromethylbenzimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloromethylbenzimidazole and its derivatives have been characterized using various analytical techniques. For example, the charge transfer complex formed with chloranilic acid was studied for its thermodynamic stability using TGA and DTA, indicating its potential for use in analytical chemistry . The compound's antibacterial activity was also assessed, with some derivatives showing 100% inhibition of fungal growth at certain concentrations . Additionally, 2-chloromethylbenzimidazole has been used as a chromogenic reagent in thin-layer chromatography, demonstrating its utility in the detection of heteroaromatic compounds .
Scientific Research Applications
Corrosion Inhibition
2-Chloromethylbenzimidazole (2-CBI) shows significant potential in the field of corrosion inhibition. For instance, Zhou et al. (2021) discovered that a combination of 2-CBI and potassium iodide notably enhances the corrosion inhibition efficiency for mild steel in hydrochloric acid, reaching an efficiency of up to 96.15% (Zhou et al., 2021). Similarly, Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including 2-CBI, as corrosion inhibitors, confirming their effectiveness through computational methods (Obot & Obi-Egbedi, 2010).
Fungicidal Activity
2-CBI also exhibits fungicidal properties. Madkour et al. (2006) synthesized various derivatives of 2-CBI and found some to completely inhibit fungal growth at concentrations ranging from 200-1000 ppm (Madkour et al., 2006).
Synthesis and Characterization
In the realm of chemical synthesis and analysis, 2-CBI plays a pivotal role. Patil et al. (2016) investigated the synthesis of 2-CBI derivatives for antibacterial activities, demonstrating their potential in creating new antimicrobial agents (Patil et al., 2016). Abdireimov et al. (2013) studied the synthesis and arylsulfonation of 2-CBI, contributing to the understanding of its chemical behavior and potential applications (Abdireimov et al., 2013).
Analytical Chemistry
2-CBI has been utilized in analytical chemistry as well. Konopski and Kiełczewska (2012) explored its use as a chromogenic reagent in thin-layer chromatography, demonstrating its effectiveness in detecting heteroaromatic nitrogen compounds (Konopski & Kiełczewska, 2012).
Pharmaceutical Research
While avoiding details on drug use and side effects, it's important to note that 2-CBI and its derivatives have been investigated in pharmaceutical research. Bauer et al. (2011) identified 2-CBI derivatives effective against Candida spp., highlighting their potential in developing new antimycotic agents (Bauer et al., 2011).
Green Chemistry
Dudd et al. (2003) explored the synthesis of benzimidazoles, including 2-CBI, in high-temperature water, demonstrating an environmentally friendly approach to chemical synthesis (Dudd et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMLMLQATWNZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197554 | |
Record name | 2-Chloromethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethylbenzimidazole | |
CAS RN |
4857-04-9 | |
Record name | 2-(Chloromethyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4857-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloromethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloromethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloromethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloromethylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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